molecular formula C40H50O4 B1679912 Norethindrone and ethinyl estradiol CAS No. 37270-71-6

Norethindrone and ethinyl estradiol

Cat. No.: B1679912
CAS No.: 37270-71-6
M. Wt: 594.8 g/mol
InChI Key: NAPPWIFDUAHTRY-IPNRVOCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination contains norethindrone & ethinyl estradiol..

Properties

CAS No.

37270-71-6

Molecular Formula

C40H50O4

Molecular Weight

594.8 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1

InChI Key

NAPPWIFDUAHTRY-IPNRVOCKSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol
Anovlar
Binovum
Brevicon
Brevion
Con-fer
DT 5061
DT-5061
Estrostep
ethynylestradiol mixture with norethindrone
LoDose
Loestrin
Loveston
Modicon
Neocon
Netasyn
norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination
Norimen
Norinyl 1-35
Norminest
Ortho Novum 7-7-7
Ovyrmen
Primidos
SH 7.1122
SH B 259 AB
Synphase
Tri-norinyl
Triella
Trinovum
Zoran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norethindrone and ethinyl estradiol
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Norethindrone and ethinyl estradiol
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Norethindrone and ethinyl estradiol
Reactant of Route 6
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Norethindrone and ethinyl estradiol

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